5'-Deoxy-8,5'-cycloadenosine

描述

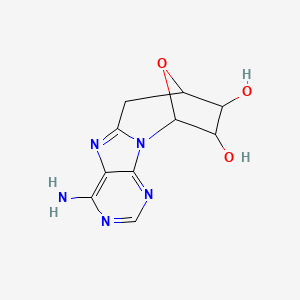

5'-Deoxy-8,5'-cycloadenosine is a conformationally restricted adenosine analog characterized by a covalent carbon-carbon bond between the C8 position of the adenine base and the C5' of the sugar moiety, locking the nucleoside in an "anti" conformation (Figure 1) . This structural rigidity distinguishes it from canonical adenosine, making it a valuable tool for studying enzyme-substrate interactions and nucleic acid dynamics.

Synthesis: The compound is synthesized via photoirradiation of 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine using a 60W Hg vapor lamp, yielding the cyclized intermediate in high yields (up to 80%). Subsequent deacetonation with 0.1N HCl produces the final product . Alternative 5'-alkylthio derivatives yield lower efficiencies (e.g., 5'-methylthio: ~20% yield) .

Structural Characterization:

NMR and CD spectra confirm the locked "anti" conformation, with distinct signals for the rigid sugar ring and planar adenine base. The mass spectrum (m/z 293 [M+H]⁺) corroborates the molecular formula C₁₀H₁₂N₅O₃ .

属性

分子式 |

C10H11N5O3 |

|---|---|

分子量 |

249.23 g/mol |

IUPAC 名称 |

7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-13,14-diol |

InChI |

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4(14-5)1-3-6(16)7(17)10(15)18-3/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) |

InChI 键 |

HQTVJWSZGWEZPW-UHFFFAOYSA-N |

规范 SMILES |

C1C2C(C(C(O2)N3C1=NC4=C(N=CN=C43)N)O)O |

产品来源 |

United States |

准备方法

Photochemical Cyclization of 5'-Phenylthioadenosine Derivatives

The most efficient route to 5'-deoxy-8,5'-cycloadenosine involves UV-induced cyclization of 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine. Irradiation with a 60W mercury vapor lamp facilitates intramolecular C8–C5' bond formation, yielding the cyclized product in 85–90% efficiency . The reaction proceeds in anhydrous acetone under nitrogen, with the isopropylidene group serving dual roles:

-

Conformational Locking : Restricts ribose puckering to the C3'-endo form, preorganizing the substrate for cyclization.

-

Protection of 2' and 3' Hydroxyls : Prevents undesired side reactions during irradiation.

Table 1: Reaction Conditions and Yields for Photochemical Cyclization

| Starting Material | Light Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5'-Phenylthioadenosine derivative | 60W Hg lamp | Acetone | 48 | 85–90 |

| 5'-Methylthioadenosine derivative | 60W Hg lamp | Acetone | 72 | 30–35 |

Post-cyclization, deacetonation with 0.1N HCl removes the isopropylidene group, affording this compound in near-quantitative yield . Nuclear magnetic resonance (NMR) analysis confirms the absence of the 5'-thioether proton and the presence of a new C8–C5' bridge proton at δ 4.2 ppm .

Challenges with Alternative 5'-Alkylthio Substrates

While 5'-phenylthio derivatives offer optimal results, other 5'-alkylthio analogues (e.g., methylthio, ethylthio) exhibit reduced cyclization efficiency (Table 1). This disparity arises from:

-

Steric Hindrance : Bulkier alkyl groups impede the spatial alignment required for C8–C5' bond formation.

-

Electronic Effects : The phenylthio group’s electron-withdrawing nature enhances sulfur’s leaving-group ability, accelerating cyclization .

Attempts to improve yields via temperature modulation or prolonged irradiation (up to 96 hours) led to decomposition, underscoring the superiority of phenylthio substrates .

Mechanistic Insights into the Cyclization Process

The cyclization mechanism involves homolytic cleavage of the C5'–S bond under UV light, generating a thiyl radical that abstracts the C8 hydrogen. Subsequent recombination forms the C8–C5' bridge . This pathway aligns with studies on NAD+ analogues, where conformational preorganization dictates cyclization regioselectivity . For instance, substrates in the anti conformation favor C8–C5' bonding, whereas syn conformers may lead to alternative adducts .

Structural Validation Through Spectroscopic Analysis

This compound exhibits distinct spectral signatures:

Table 2: Key Spectral Data for this compound

These data corroborate the bicyclic structure and exclude regioisomeric byproducts .

Comparative Analysis of Protective Group Strategies

The isopropylidene group remains the gold standard for ribose protection due to its stability under photochemical conditions and ease of removal . Alternative strategies, such as acyl protection (e.g., acetyl, benzoyl), often require harsher deprotection steps (e.g., alkaline hydrolysis), risking degradation . For example, deacetylation of 2',3'-O-acetyl-5'-deoxyadenosine derivatives necessitates prolonged methanolysis, reducing overall yields .

化学反应分析

5’-Deoxy-8,5’-cycloadenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield other nucleoside analogs.

Substitution: Common reagents and conditions used in these reactions include ultraviolet light for irradiation and high temperatures for heating.

科学研究应用

Synthesis and Characterization

The synthesis of 5'-deoxy-8,5'-cycloadenosine involves a versatile method that employs irradiation techniques. A notable approach is the irradiation of 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine using a 60W mercury vapor lamp, which yields high amounts of the cycloadenosine derivative. Subsequent deacetonation with hydrochloric acid produces the desired compound. Characterization techniques such as NMR, mass spectrometry, and circular dichroism spectroscopy have been utilized to confirm the structure and purity of the synthesized compound .

Biological Activities

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties. In vitro studies suggest that it can protect neurons from excitotoxic damage, potentially making it a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Receptor Interaction

This compound is known to interact selectively with adenosine receptors, particularly the A1 receptor subtype. Studies have shown that it may modulate nociceptive pathways, reducing pain responses without significant side effects on motor functions. This property positions this compound as a promising candidate for developing analgesic therapies .

Potential Applications

-

Pain Management

- Mechanism : By acting on A1 receptors, it can mitigate mechanical allodynia and thermal hyperalgesia in neuropathic pain models.

- Research Findings : Chronic treatment with this compound has demonstrated reduced activation of glial cells associated with pain pathways, indicating its role in spinal plasticity related to pain perception .

-

Neuroprotection

- Applications : The compound's neuroprotective effects make it a candidate for treating conditions like Parkinson's disease and other neurodegenerative disorders.

- Case Studies : In vitro models have shown that this compound can protect against hypoxic brain damage and excitotoxicity in neuronal cultures .

- Imaging and Diagnostics

Comparative Data Table

| Application Area | Mechanism of Action | Research Findings |

|---|---|---|

| Pain Management | A1 receptor agonism | Reduces allodynia and hyperalgesia in animal models |

| Neuroprotection | Protects neurons from excitotoxicity | Effective in preventing damage in hypoxic conditions |

| Imaging and Diagnostics | Potential for PET imaging | Enables visualization of receptor activity |

作用机制

The mechanism by which 5’-Deoxy-8,5’-cycloadenosine exerts its effects involves its conformationally-fixed structure, which allows it to interact with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its structural properties suggest it may interact with enzymes involved in nucleic acid metabolism .

相似化合物的比较

Structural Analogs: 8,5'-Cyclopurine 2'-Deoxyribonucleosides

These DNA lesions, including (5'S)- and (5'R)-8,5'-cyclo-2'-deoxyadenosine (S-cdA, R-cdA) and their guanosine counterparts (S-cdG, R-cdG), arise from hydroxyl radical-induced intramolecular cyclization (Table 1) .

Key Differences :

- Sugar Configuration: Unlike 5'-Deoxy-8,5'-cycloadenosine, cdA and cdG retain the 2'-deoxyribose, enabling incorporation into DNA .

- Biological Impact :

Table 1. Structural and Functional Comparison of Cyclopurine Analogs

Functional Analogs: 5'-Oxo-8,5'-cycloadenosine

This derivative features a ketone group at the 5' position (vs. deoxy in this compound), altering its biological activity. It acts as a potent adenosine receptor antagonist (IC₅₀ ~10 nM for A₁ receptors) and is used to study inflammation and neurodegeneration .

Enzyme Substrates/Inhibitors: 8,5'-Cycloadenosine 5'-Phosphate

The phosphorylated form (8,5'-cyclo-AMP) inhibits adenylate kinase (Ki = 2.5 µM) and adenylate deaminase by mimicking the enzyme-bound conformation of AMP . In contrast, this compound lacks the phosphate group, limiting its enzymatic interactions.

Stability and Repair Dynamics

- Acid Hydrolysis Resistance: Both this compound and cdA/cdG exhibit glycosidic bond stability due to steric hindrance from the cyclized structure. For example, cdA shows <5% hydrolysis in 0.1N HCl (24 hrs) vs. >90% hydrolysis for unmodified dA .

- Electrochemical Stability: Under reductive conditions (e.g., SAM cleavage), this compound forms a 5'-deoxyadenosyl radical, leading to 8,5'-cycloadenosine as a byproduct .

生物活性

5'-Deoxy-8,5'-cycloadenosine (also known as 5'-deoxy-8-aza-adenosine) is a modified nucleoside that has garnered interest in biomedical research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various fields.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific enzymes, influencing processes such as cell proliferation, apoptosis, and immune responses.

1. Antitumor Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antitumor activity.

2. Antiviral Properties

Research indicates that this compound may possess antiviral properties against certain viruses. In vitro studies have shown that it can inhibit viral replication by interfering with viral polymerase activity.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- In Vitro Cytotoxicity Assays : In a study evaluating the cytotoxicity of various nucleoside analogs, this compound was found to significantly inhibit cell growth in MCF-7 cells compared to untreated controls (p < 0.05).

- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

常见问题

Q. What experimental methods are used to detect 8,5′-cycloadenosine in DNA, and how do their sensitivities compare?

Methodological Answer: Detection of 8,5′-cycloadenosine in DNA involves two primary approaches:

- Immunochemical Assays : Polyclonal antibodies specific to 8,5′-cycloadenosine-5′-monophosphate enable selective detection in irradiated nucleic acids. This method is highly sensitive (detection limits in the picomolar range) and suitable for quantifying lesions in complex biological matrices .

- High-Performance Liquid Chromatography (HPLC) : HPLC coupled with UV or mass spectrometry provides quantitative separation and identification. However, it requires extensive sample preparation and lacks the specificity of immunoassays for low-abundance lesions .

Q. Comparison Table :

| Method | Sensitivity | Specificity | Sample Throughput | Key Limitations |

|---|---|---|---|---|

| Immunochemical Assay | High (~pM) | High | Moderate | Cross-reactivity risks |

| HPLC | Moderate | Moderate | Low | Labor-intensive prep |

Q. How does the presence of 8,5′-cycloadenosine impact DNA duplex stability?

Methodological Answer: Structural studies using NMR and X-ray crystallography reveal that 8,5′-cycloadenosine introduces significant helical distortion due to the covalent 5′,8-bond. This lesion:

- Reduces duplex stability by disrupting Watson-Crick base pairing, as shown in melting temperature () assays .

- Adopts a syn-conformation, leading to steric clashes with adjacent bases. Computational modeling (e.g., molecular dynamics simulations) can predict thermodynamic destabilization .

- Experimental validation involves synthesizing oligonucleotides containing the lesion and comparing values or gel mobility shifts to unmodified controls .

Advanced Research Questions

Q. How do complementary DNA bases influence the repair efficiency of 8,5′-cycloadenosine lesions?

Methodological Answer: Repair efficiency varies with the opposing base:

- Base Excision Repair (BER) : Human cell extracts show that (5′S)-8,5′-cyclo-2′-deoxyadenosine paired with dT is repaired 3–5× faster than when paired with dA , due to differential recognition by glycosylases like NEIL1 .

- Experimental Design :

- Synthesize lesion-containing duplexes with varying complementary bases.

- Treat with purified repair enzymes (e.g., NEIL1, Fpg) or cell extracts.

- Quantify repair kinetics via gel electrophoresis or LC-MS/MS .

Key Finding : Mismatched bases (e.g., dT) enhance repair efficiency by creating a "bulge" that facilitates enzyme access .

Q. What experimental approaches infer the role of 5′-deoxyadenosyl radical intermediates in SAM enzymes, given their transient nature?

Methodological Answer: The 5′-deoxyadenosyl radical is inferred indirectly via:

- Trapping Experiments : Electrolysis of SAM under controlled potential generates 8,5′-cycloadenosine as a stable byproduct, confirming radical formation .

- Isotopic Labeling : Deuterium incorporation into 5′-deoxyadenosine from DO solvent provides evidence of radical-mediated hydrogen abstraction .

- EPR Spin Trapping : Use spin traps (e.g., DMPO) to stabilize and detect transient radicals, though sensitivity limits require high enzyme concentrations .

Q. How can researchers resolve contradictions in reported oxidative stability of 8,5′-cycloadenosine lesions?

Methodological Answer: Discrepancies arise from experimental conditions (e.g., pH, radical flux). To address this:

- Standardized Assays : Use γ-irradiation or Fenton reactions to generate lesions under controlled oxidative stress .

- Acid Hydrolysis Tests : 8,5′-cycloadenosine resists glycosidic bond cleavage at pH < 3, unlike 8-oxo-dA. Compare hydrolysis rates via HPLC to validate stability .

- Critical Data Evaluation : Apply statistical rigor (e.g., ANOVA for inter-lab variability) and reference consensus datasets from journals like Radiation Research .

Experimental Design & Best Practices

Q. What are best practices for ensuring reproducibility in studies of 8,5′-cycloadenosine?

Methodological Answer:

- Synthesis Protocols : Use established methods (e.g., Romieu et al.’s solid-phase synthesis) with purity validation (HPLC ≥95%) .

- Data Reporting : Follow guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental sections, raw data in supplementary files, and error margins for kinetic assays .

- Independent Validation : Replicate key findings (e.g., repair rates) across multiple labs using shared reference samples .

Data Interpretation Challenges

Q. How should researchers evaluate conflicting data on the mutagenic potential of 8,5′-cycloadenosine?

Methodological Answer:

- Context-Specific Assays : Test lesion mutagenesis in varying sequence contexts (e.g., repetitive vs. gene-rich regions) using shuttle vector systems .

- Next-Gen Sequencing : Apply whole-genome sequencing to lesion-containing plasmids replicated in repair-deficient cells (e.g., E. coli nth nei* strains) .

- Meta-Analysis : Pool data from studies using fixed-effect models to account for heterogeneity in experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。